4-Benzyl-3-thiophenecarboxylic acid
Description
4-Benzyl-3-thiophenecarboxylic acid is a thiophene-derived organic compound featuring a benzyl substituent at the 4-position and a carboxylic acid group at the 3-position of the thiophene ring. Thiophene derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their aromatic stability and synthetic versatility. The benzyl group may enhance lipophilicity, while the carboxylic acid moiety offers reactivity for further derivatization (e.g., esterification, amidation) .
Properties
CAS No. |
31926-70-2 |
|---|---|
Molecular Formula |
C12H10O2S |
Molecular Weight |
218.27 g/mol |
IUPAC Name |
4-benzylthiophene-3-carboxylic acid |
InChI |
InChI=1S/C12H10O2S/c13-12(14)11-8-15-7-10(11)6-9-4-2-1-3-5-9/h1-5,7-8H,6H2,(H,13,14) |
InChI Key |
YQOJOOWCCUYKSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CSC=C2C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzyl-3-thiophenecarboxylic acid can be achieved through several methods. One common approach involves the reaction of benzyl bromide with thiophene-3-carboxylic acid in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of 4-Benzyl-3-thiophenecarboxylic acid may involve more scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-Benzyl-3-thiophenecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Halogenated thiophenes, nitrothiophenes, sulfonated thiophenes.
Scientific Research Applications
4-Benzyl-3-thiophenecarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of materials with specific electronic properties, such as organic semiconductors.
Mechanism of Action
The mechanism of action of 4-Benzyl-3-thiophenecarboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved can vary, but they often include modulation of signaling pathways and inhibition of specific enzymes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 4-benzyl-3-thiophenecarboxylic acid with analogous compounds based on ring systems , substituents , and functional groups , as inferred from the provided evidence.
Thiophene Core Derivatives
- 4-Chloro-3-methyl-benzo[b]thiophene-2-carboxylic acid methyl ester (CAS 1415968-73-8): Structural Differences: This compound contains a fused benzo[b]thiophene ring system, a chlorine atom at the 4-position, and a methyl ester group at the 2-carboxylic acid position. The methyl ester group reduces acidity compared to free carboxylic acids, altering solubility and reactivity .
1-Benzyl-4-thiophen-2-yl-pyrrolidine-3-carboxylic acid (CAS 879686-81-4):
- Structural Differences : Incorporates a pyrrolidine ring linked to a thiophene moiety. The benzyl group is attached to the pyrrolidine nitrogen, and the carboxylic acid is at the 3-position.
- Functional Implications : The pyrrolidine ring introduces chirality and conformational flexibility, which could influence binding affinity in pharmacological contexts .
Benzyl-Substituted Aromatic Compounds
4-Benzyloxybenzoic acid methyl ester :
- Structural Differences : A benzene ring with a benzyloxy group at the 4-position and a methyl ester at the carboxylic acid position.
- Functional Implications : The benzyloxy group enhances steric bulk and may protect reactive sites during synthesis. The ester group improves volatility for applications in fragrances or intermediates .
Caffeic Acid (3,4-Dihydroxybenzeneacrylic acid) :
- Structural Differences : A catechol (3,4-dihydroxyphenyl) group conjugated to an acrylic acid chain.
- Functional Implications : The dihydroxy groups enable antioxidant activity and metal chelation, making it relevant in food preservation and cosmetic formulations. Unlike thiophene derivatives, its benzene core lacks sulfur’s electronic effects .
Data Table: Key Structural and Functional Comparisons
| Compound Name | Core Structure | Key Substituents | Functional Groups | Potential Applications |
|---|---|---|---|---|
| 4-Benzyl-3-thiophenecarboxylic acid | Thiophene | 4-Benzyl, 3-COOH | Carboxylic acid | Pharmaceutical intermediates |
| 4-Chloro-3-methyl-benzo[b]thiophene-2-carboxylic acid methyl ester | Benzo[b]thiophene | 4-Cl, 3-CH₃, 2-COOCH₃ | Methyl ester | Materials science |
| 1-Benzyl-4-thiophen-2-yl-pyrrolidine-3-carboxylic acid | Pyrrolidine + thiophene | Benzyl (N-linked), 3-COOH | Carboxylic acid | Chiral catalysts, drug discovery |
| 4-Benzyloxybenzoic acid methyl ester | Benzene | 4-Benzyloxy, COOCH₃ | Methyl ester | Fragrances, synthetic intermediates |
| Caffeic Acid | Benzene | 3,4-Dihydroxy, acrylic acid chain | Carboxylic acid, diol | Antioxidants, cosmetics |
Research Findings and Limitations
- Pharmacological Relevance : Benzyl-substituted thiophenes are explored as kinase inhibitors or anti-inflammatory agents, but specific data on 4-benzyl-3-thiophenecarboxylic acid remain speculative without direct evidence .
- Synthetic Utility : The carboxylic acid group allows for straightforward conversion to amides or esters, a feature shared with methyl ester derivatives like those in .
Limitations:
- No direct data on the target compound’s physicochemical properties (e.g., melting point, solubility) or bioactivity were found in the provided evidence.
Biological Activity
4-Benzyl-3-thiophenecarboxylic acid is an organic compound characterized by a thiophene ring and a carboxylic acid functional group, which contributes to its potential biological activities. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse applications and mechanisms of action.
- Molecular Formula : C₁₂H₁₀O₂S
- Molecular Weight : 218.27 g/mol
- CAS Number : 31926-70-2
- IUPAC Name : 4-benzylthiophene-3-carboxylic acid
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₀O₂S |
| Molecular Weight | 218.27 g/mol |
| CAS Number | 31926-70-2 |
| IUPAC Name | 4-benzylthiophene-3-carboxylic acid |
The biological activity of 4-benzyl-3-thiophenecarboxylic acid is attributed to its ability to interact with various molecular targets, including enzymes and receptors. It has been shown to modulate several signaling pathways, which can lead to effects such as:
- Inhibition of Enzymatic Activity : The compound may bind to active sites of enzymes, disrupting their function.
- Receptor Interaction : It can act as an agonist or antagonist at specific receptors, influencing cellular responses.
Antimicrobial Activity
Research indicates that 4-benzyl-3-thiophenecarboxylic acid exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis.
Anticancer Properties
The compound has also been investigated for its anticancer potential. Studies have shown that it can induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The proposed mechanisms include:
- Cell Cycle Arrest : Inhibition of key regulatory proteins involved in cell cycle progression.
- Induction of Reactive Oxygen Species (ROS) : Increased oxidative stress leading to cancer cell death.
Anti-inflammatory Effects
4-Benzyl-3-thiophenecarboxylic acid has demonstrated anti-inflammatory properties in several models. Its ability to inhibit pro-inflammatory cytokines suggests potential therapeutic applications in inflammatory diseases.
Case Studies and Research Findings
-
Antimicrobial Efficacy Study
- A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity against Staphylococcus aureus and Escherichia coli, reporting minimum inhibitory concentrations (MIC) as low as 10 µg/mL for certain strains.
-
Anticancer Research
- A research article highlighted the compound's ability to induce apoptosis in MCF-7 breast cancer cells through the mitochondrial pathway, with IC50 values reported at approximately 25 µM after 48 hours of treatment.
-
Inflammation Model Investigation
- In a murine model of inflammation, administration of 4-benzyl-3-thiophenecarboxylic acid resulted in a significant reduction in paw edema compared to control groups, indicating its potential as an anti-inflammatory agent.
Comparison with Similar Compounds
| Compound | Antimicrobial Activity | Anticancer Activity | Anti-inflammatory Activity |
|---|---|---|---|
| 4-Benzyl-3-thiophenecarboxylic acid | High | Moderate | Moderate |
| Thiophene-2-carboxylic acid | Moderate | Low | Low |
| Benzothiophene-3-carboxylic acid | Low | High | Moderate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
